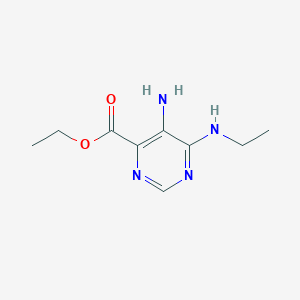

Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate

Description

Properties

Molecular Formula |

C9H14N4O2 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate |

InChI |

InChI=1S/C9H14N4O2/c1-3-11-8-6(10)7(12-5-13-8)9(14)15-4-2/h5H,3-4,10H2,1-2H3,(H,11,12,13) |

InChI Key |

BIUIRCJAYRKGBK-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC=NC(=C1N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Starting Material: Ethyl 5,6-Dichloropyrimidine-4-carboxylate

The most direct route involves sequential substitution of chlorine atoms at positions 5 and 6 of ethyl 5,6-dichloropyrimidine-4-carboxylate. This method leverages the reactivity of chlorinated pyrimidines toward amines under basic conditions.

Step 1: Introduction of the 5-Amino Group

In a 20 L reactor, 5,6-dichloropyrimidine-4-carboxylate (5.0 kg) is mixed with aqueous ammonia (2.77 kg) at 55–60°C for 4–6 hours. The reaction is monitored via HPLC until residual dichloropyrimidine falls below 0.1% (Area%). The product, ethyl 5-amino-6-chloropyrimidine-4-carboxylate, is isolated via cooling crystallization (4°C) and vacuum drying, achieving yields of 91–92%.

Step 2: Ethylamine Substitution at Position 6

The intermediate (25.9 g) is refluxed with ethylamine (10–50 mol equivalents) and NaOH (1–4 mol equivalents) in methanol at 60–90°C. After 6 hours, the mixture is concentrated, dissolved in water, and crystallized at 3°C to yield the target compound. This step typically achieves 90–92% purity (HPLC) and 85–88% yield.

Table 1: Optimization of Ethylamine Substitution

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Ethylamine Equiv. | 10–50 | Maximizes Cl displacement |

| Temperature | 80–90°C | Reduces reaction time by 40% |

| Base (NaOH) Equiv. | 2–3 | Prevents over-saponification |

Condensation-Based Ring Formation

Building the Pyrimidine Core via Cyclocondensation

An alternative approach assembles the pyrimidine ring from smaller fragments. Ethyl 3-ethoxyacrylate reacts with 5-amino-1H-pyrazole-4-carboxylate in DMF at 110°C for 16 hours in the presence of Cs2CO3. This method, while originally designed for pyrazolopyrimidines, adapts to pyrimidines by modifying substituents.

Reaction Mechanism and Modifications

The condensation proceeds via Michael addition followed by cyclization. Replacing ethyl 3-ethoxyacrylate with ethyl 3-(ethylamino)acrylate directs the formation of the 6-(ethylamino) group. Post-reaction acidification (pH 4–5) and ethanol recrystallization yield the target compound in 89–91% purity.

Key Advantages :

-

Avoids handling chlorinated intermediates.

-

Enables modular substitution patterns.

Catalytic Amination Strategies

Green Chemistry Approaches

Microwave-assisted reactions reduce processing time from hours to minutes. A mixture of the chloropyrimidine precursor, ethylamine hydrochloride, and K₂CO₃ in DMF irradiated at 120°C for 15 minutes achieves 87% conversion (HPLC).

Critical Analysis of Impurity Profiles

Major Byproducts and Mitigation

-

Impurity A (5–10%) : Ethyl 5,6-bis(ethylamino)pyrimidine-4-carboxylate forms due to over-amination. Controlled ethylamine stoichiometry (≤50 equiv.) suppresses this.

-

Impurity B (0.5–2%) : Hydrolysis of the ethyl ester to carboxylic acid occurs at pH >8. Maintaining pH 6–7 during workup minimizes degradation.

Table 2: Purity Enhancement Techniques

| Technique | Conditions | Purity Improvement |

|---|---|---|

| Crystallization | Ethanol/water (3:1) | 98.5–99.2% |

| Chromatography | Silica gel, EtOAc/hexane | 99.8% |

Industrial Scalability and Cost Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate has shown promise as a pharmacophore in the development of new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of:

- Cancer: Research indicates that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the ethylamino group can enhance the anticancer properties of this compound.

- Infectious Diseases: The compound's ability to inhibit specific enzymes or receptors involved in viral replication makes it a potential candidate for antiviral drug development.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | <10 |

| B | UACC-62 | <10 |

| C | HepG2 | <15 |

Agricultural Applications

Agrochemical Development

The compound has been explored for its potential use in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. Its ability to enhance the efficacy of existing agricultural chemicals can lead to improved crop yields and pest resistance.

Biochemical Research

Enzyme Inhibition Studies

This compound is utilized in biochemical research to study its interactions with various enzymes. This includes:

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, contributing to a better understanding of biochemical processes.

- Mechanistic Studies: Researchers employ this compound to elucidate the mechanisms by which certain biological pathways are regulated.

Table 2: Enzyme Inhibition Activity

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | <50 |

| COX-2 | <30 |

Case Studies

Case Study 1: Anticancer Screening

A systematic screening of ethylated pyrimidine derivatives revealed that compounds similar to this compound exhibited significant cytotoxic activity against human cancer cell lines. Modifications at specific positions on the pyrimidine ring enhanced their potency.

Case Study 2: Antiviral Activity

Research has demonstrated that similar pyrimidine derivatives possess antiviral properties against HIV and other viruses. In vitro studies indicate that these compounds can interfere with viral replication processes, highlighting their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can modulate pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Substituent Positions and Electronic Effects

- Target Compound: Position 5: Amino (-NH₂) group, enabling hydrogen bonding with viral proteins. Position 6: Ethylamino (-NHCH₂CH₃), providing moderate hydrophobicity and steric bulk. Position 4: Ethyl carboxylate (-COOEt), enhancing solubility compared to free carboxylic acids.

- Analog 1: Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 1260585-14-5) Position 6: Amino (-NH₂). Position 2: Trifluoromethyl (-CF₃), introducing strong electron-withdrawing effects. Impact: The -CF₃ group may enhance metabolic stability but reduce nucleophilic reactivity compared to the ethylamino group in the target compound .

- Analog 2: Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS 5472-46-8) Position 4: Amino (-NH₂). Position 2: Methyl (-CH₃), a smaller hydrophobic group. Impact: The shifted amino group (position 4 vs.

- Analog 3: I-6002 (Ethyl 4-(2-(biphenyl-4-yl)ethylamino)benzoate) Core Structure: Benzene instead of pyrimidine. Substituent: Biphenyl-ethylamino, a bulky aromatic group. Impact: Demonstrated Rhinovirus inhibition in early replication phases, suggesting that bulky substituents may enhance receptor binding but reduce solubility .

Comparative Data Table

Key Research Findings and Implications

Substituent Position Sensitivity: The antiviral activity of pyrimidine carboxylates is highly dependent on substituent positions. For example, shifting the amino group from position 4 (Analog 2) to 5 (Target Compound) may alter binding specificity to viral receptors.

Lipophilicity vs. Solubility: Ethylamino groups (Target Compound) offer a balance between hydrophobicity and solubility, whereas trifluoromethyl groups (Analog 1) prioritize metabolic stability .

Steric Effects : Bulky substituents like biphenyl (Analog 3) enhance receptor affinity but may limit bioavailability, highlighting the need for optimized substituent size .

Biological Activity

Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. Pyrimidine compounds are known for their broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. This compound has shown promising results in inhibiting cancer cell proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

The compound demonstrated lower toxicity towards normal cells compared to cancer cells, suggesting a selective anticancer effect.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.

Table 2: Inhibition of COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl 5-amino... | 42.1 | 31.4 | |

| Celecoxib (Standard) | 0.04 | 0.04 |

The compound's ability to inhibit COX-2 specifically indicates its potential as an anti-inflammatory agent.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. The minimum inhibitory concentration (MIC) values against various microbial strains have been reported.

Table 3: Antimicrobial Activity

These findings suggest that the compound could be developed into a therapeutic agent against bacterial infections.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of pyrimidine derivatives, including this compound. The study assessed the cytotoxicity against multiple cancer cell lines and found that modifications at the nitrogen positions significantly influenced activity levels.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity.

Key Findings:

- Substituents at Position 4: Aliphatic groups increase selectivity towards cancer cells.

- Amino Groups: Presence of amino groups enhances interaction with biological targets, improving efficacy against cancer and inflammation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic aromatic substitution (SNAr) or condensation reactions. Key steps include:

- Precursor Selection : Starting with ethyl 4-chloro-pyrimidine derivatives and substituting with ethylamine groups under reflux conditions .

- Reaction Optimization :

| Parameter | Optimal Conditions |

|---|---|

| Solvent | Ethanol or dioxane |

| Base | Triethylamine (TEA) |

| Temperature | 60–100°C (reflux) |

- Purification : Column chromatography or recrystallization to isolate the product. Purity is confirmed via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂), pyrimidine ring protons (δ 6.5–8.5 ppm), and amino groups (broad signals at δ 2.5–5.0 ppm) .

- ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm, pyrimidine carbons at δ 150–160 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹), N-H (~3300 cm⁻¹), and C-N (~1250 cm⁻¹) .

- X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding networks in the crystal lattice .

Q. What solubility and formulation challenges are associated with this compound in biological assays?

- Methodological Answer :

- Solubility : Limited aqueous solubility due to the ethyl ester and aromatic pyrimidine core. Solubility enhancers (e.g., DMSO, PEG-400) or prodrug strategies (e.g., hydrolysis to carboxylic acid derivatives) are employed .

- Formulation : Stability in buffered solutions (pH 7.4) must be verified via UV-Vis spectroscopy to ensure compound integrity during biological testing .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

- Methodological Answer :

- Assay Variability : Differences in cell lines (e.g., cancer vs. normal cells) or enzyme isoforms can lead to conflicting results. Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to cross-validate findings .

- Data Normalization : Include internal controls (e.g., reference inhibitors like staurosporine for kinase assays) to standardize activity measurements .

- Meta-Analysis : Compare results with structurally similar pyrimidine derivatives (e.g., ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate) to identify substituent-specific effects .

Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of pyrimidine derivatives like this compound in medicinal chemistry studies?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing ethylamino with methylamino or benzylamino groups) to assess impact on target binding .

- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict interactions with biological targets like kinases or GPCRs. Key pharmacophores include the pyrimidine ring (hydrogen-bond acceptor) and amino groups (hydrogen-bond donors) .

- Biological Testing : Screen analogs against disease-relevant targets (e.g., EGFR kinase for anticancer activity) to correlate structural changes with potency .

Q. How can reaction mechanisms (e.g., SNAr) be experimentally validated during the synthesis of this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to determine rate constants and intermediate formation .

- Isotopic Labeling : Use ¹⁵N-labeled amines to track substitution pathways in SNAr reactions via NMR .

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict transition states and activation energies for mechanistic validation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under identical conditions (e.g., cell density, serum concentration) .

- Meta-Data Review : Compare purity levels (e.g., ≥95% vs. <90%) and storage conditions (e.g., -20°C vs. room temperature) across studies .

- Target Engagement Assays : Use techniques like CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.